1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid
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Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a sulfonic acid group at the 7th position of the quinoline ring enhances its solubility and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Sulfonation: The sulfonic acid group can be introduced at the 7th position through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid involves its interaction with various molecular targets and pathways:
Neuroprotective Effects: The compound has been shown to exhibit neuroprotective properties by inhibiting the formation of free radicals and reducing oxidative stress.
Enzyme Inhibition: It can inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter metabolism.
Receptor Modulation: The compound may interact with neurotransmitter receptors, modulating their activity and influencing neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar structure but lacks the sulfonic acid group. It is known for its neuroprotective and antidepressant-like effects.
1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid: Similar to 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid but with the sulfonic acid group at the 8th position.
Uniqueness
This compound is unique due to the specific positioning of the sulfonic acid group, which influences its chemical reactivity and biological activity. This unique structure makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-7-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-11-6-2-3-8-4-5-9(7-10(8)11)15(12,13)14/h4-5,7H,2-3,6H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEGTJLDRHHOIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548379 |
Source
|
Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80548379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91795-62-9 |
Source
|
Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80548379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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